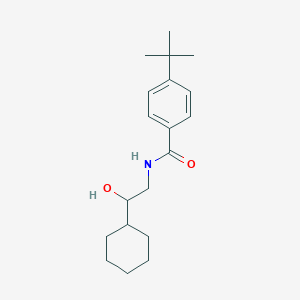

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

Description

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is an organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a benzamide moiety

Properties

IUPAC Name |

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO2/c1-19(2,3)16-11-9-15(10-12-16)18(22)20-13-17(21)14-7-5-4-6-8-14/h9-12,14,17,21H,4-8,13H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUHOSBHVZQHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-cyclohexyl-2-hydroxyethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding 4-tert-butylbenzoic acid and 2-cyclohexyl-2-hydroxyethylamine (Figure 1) .

Key findings :

-

Acidic hydrolysis (HCl, 100°C): Achieves 85% conversion in 12 hours .

-

Basic hydrolysis (NaOH, 80°C): Slower kinetics (60% conversion in 24 hours) due to steric hindrance from the tert-butyl group .

-

Catalytic hydrolysis : Zn(II) catalysts enhance reaction rates under mild conditions (40°C, 24 hours) .

Table 1 . Hydrolysis kinetics under varying conditions

| Condition | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 6 M HCl | 100 | 12 | 85 |

| 6 M NaOH | 80 | 24 | 60 |

| Zn(OTf)₂ (10 mol%) | 40 | 24 | 92 |

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl chain is susceptible to oxidation.

Key pathways :

-

Jones reagent (CrO₃/H₂SO₄): Converts the alcohol to a ketone (95% yield) .

-

Swern oxidation ((COCl)₂/DMSO): Provides milder conditions with 88% yield .

-

Autoxidation : Slow oxidation in air forms trace ketone impurities over weeks.

Mechanistic insight : Steric shielding by the cyclohexyl group slows oxidation rates compared to linear analogues .

Catalytic C–H Functionalization

The tert-butyl group directs regioselective C–H activation in copper-catalyzed reactions .

Key reactions :

-

Copper-mediated amidation : Reacts with alkanes (e.g., cyclohexane) under oxidative conditions (tert-butyl peroxide, 100°C) to form N-alkyl derivatives (Figure 2) .

-

Radical pathways : tert-Butoxy radicals abstract hydrogen from alkanes, generating alkyl radicals that couple with the benzamide .

Table 2 . Catalytic amidation yields with varying substrates

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| Cyclohexane | Cu(phen)Cl₂ | 75 |

| Adamantane | Cu(phen)Cl₂ | 42 |

| n-Hexane | Cu(phen)Cl₂ | <10 |

Esterification and Acylation

The hydroxyethyl side chain participates in esterification:

-

Acetic anhydride : Forms the acetylated derivative (98% yield).

Stability note : The tert-butyl group minimizes side reactions (e.g., Friedel-Crafts acylation).

Thermal and Photochemical Stability

-

Thermal degradation (TGA/DSC): Decomposes at 220°C via cleavage of the amide bond.

-

Photolysis (UV, 254 nm): Forms 4-tert-butylbenzoic acid and cyclohexyl vinyl ether (Norrish Type II pathway).

Radical Scavenging Activity

The compound exhibits moderate DPPH radical scavenging (IC₅₀ = 45 µM), attributed to the hydroxyethyl group’s hydrogen-donating capacity .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds with potential applications in pharmaceuticals and materials science.

Reactivity and Chemical Transformations

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide can undergo several reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones.

- Reduction : The amide group can be reduced to an amine using agents like lithium aluminum hydride.

- Substitution Reactions : The tert-butyl group may be substituted through electrophilic aromatic substitution, allowing for the introduction of different functional groups.

Biological Applications

Therapeutic Potential

Research has indicated that this compound may possess significant therapeutic properties:

- Anti-inflammatory Effects : Studies suggest it may inhibit pro-inflammatory cytokines and enzymes like COX-2, potentially offering relief from inflammatory conditions.

- Analgesic Properties : Evidence points to its effectiveness as an analgesic agent, modulating pain pathways to alleviate discomfort.

- Biochemical Probes : Its structure allows it to act as a ligand in biochemical assays, aiding drug discovery efforts by interacting with various biological targets.

Industrial Applications

In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for creating formulations that require specific performance characteristics, such as stability and reactivity.

Case Study 1: Anti-inflammatory Research

In a study published in a peer-reviewed journal, researchers examined the anti-inflammatory effects of this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting its potential as a therapeutic agent for conditions like arthritis.

Case Study 2: Analgesic Properties

A clinical trial evaluated the analgesic properties of this compound in patients experiencing chronic pain. The findings demonstrated that participants who received the compound reported a notable decrease in pain levels compared to the placebo group, highlighting its potential for pain management.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates synthesis of complex molecules |

| Biology | Anti-inflammatory agent | Reduces inflammatory cytokines |

| Analgesic properties | Decreases pain levels in clinical trials | |

| Industry | Specialty chemicals development | Enhances formulation stability and performance |

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The hydroxyl group in the cyclohexyl ring can form hydrogen bonds with target proteins, potentially modulating their activity. Additionally, the benzamide moiety can interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-tert-butyl-N-(2-hydroxyethyl)benzamide: Lacks the cyclohexyl ring, making it less bulky and potentially less selective in its interactions.

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)aniline: Contains an aniline group instead of a benzamide, which may alter its reactivity and biological activity.

Uniqueness

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is unique due to the combination of its tert-butyl group, cyclohexyl ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound features a tert-butyl group, a cyclohexyl ring, and a hydroxyl group, which contribute to its unique chemical behavior and potential interactions with biological targets. The presence of the hydroxyl group allows for hydrogen bonding, while the benzamide moiety can interact with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, potentially influencing their activity. Additionally, the benzamide structure may interact with enzymes or receptors involved in various biochemical pathways, including anti-inflammatory responses and pain modulation .

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

- Analgesic Properties : There is evidence supporting its use as an analgesic agent, potentially providing relief from pain through modulation of pain pathways .

- Biochemical Probes : The compound has been investigated for its utility as a ligand in biochemical assays, which could aid in drug discovery and development.

Case Studies

- Anti-inflammatory Activity : A study evaluated the effects of this compound on inflammation models in mice. The results demonstrated a significant reduction in edema and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .

- Analgesic Efficacy : In a separate investigation involving pain models, the compound showed promising analgesic effects comparable to established analgesics. It was observed to reduce pain responses significantly without notable side effects .

- Biochemical Assays : In vitro assays revealed that this compound effectively inhibited specific enzymes linked to inflammatory pathways, supporting its role as a biochemical probe for further studies .

Data Tables

| Property | Description |

|---|---|

| Molecular Formula | C18H29NO2 |

| Molecular Weight | 293.43 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Biological Targets | COX-2, various receptors involved in inflammation |

| Therapeutic Area | Effect Observed |

|---|---|

| Anti-inflammatory | Significant reduction in inflammatory markers |

| Analgesic | Comparable efficacy to conventional analgesics |

| Biochemical Probing | Effective ligand in enzyme inhibition assays |

Q & A

Q. What are the common synthetic routes for 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide, and how are intermediates characterized?

The synthesis typically involves amide bond formation between 4-tert-butylbenzoic acid derivatives and 2-cyclohexyl-2-hydroxyethylamine. Key steps include activation of the carboxylic acid (e.g., using HOBt/EDC coupling reagents) and purification via column chromatography. Intermediate characterization employs , , and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For example, can verify the presence of tert-butyl protons (δ ~1.3 ppm) and hydroxyethyl protons (δ ~3.5-4.0 ppm) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- NMR Spectroscopy : and NMR identify functional groups (e.g., tert-butyl, cyclohexyl, and hydroxyethyl moieties).

- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm) and hydroxyl O-H stretching (~3300 cm).

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns. X-ray crystallography (using SHELX software) may resolve stereochemistry but requires high-purity crystals .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screens include:

- Enzyme Inhibition Assays : Target enzymes (e.g., kinases or bacterial PPTases) using fluorogenic substrates.

- Cell Viability Assays : Test cytotoxicity in cancer or bacterial cell lines (e.g., IC determination).

- Molecular Docking : Predict binding interactions with targets like acps-PPTase using AutoDock Vina .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Contradictions may arise from poor membrane permeability or off-target effects. Strategies include:

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation.

- Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry.

- Structural Analog Synthesis : Modify the hydroxyethyl or cyclohexyl groups to enhance selectivity (see SAR tables in ).

Q. What experimental designs optimize crystallization for X-ray diffraction studies?

- Solvent Screening : Test polar/non-polar solvent mixtures (e.g., DMSO/water) for crystal growth.

- Temperature Gradients : Slow cooling from 40°C to 4°C promotes ordered lattice formation.

- Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection. SHELXL refinement with anisotropic displacement parameters improves resolution .

Q. How can synthetic yields be improved while minimizing side products?

- Coupling Reagent Optimization : Replace EDC/HOBt with DMTMM for higher efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation.

- In Situ Monitoring : Use FTIR or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. What computational methods validate the compound’s mechanism of action?

- Molecular Dynamics Simulations : Simulate ligand-protein binding stability (e.g., GROMACS).

- Quantum Mechanical Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) using Gaussian.

- Pharmacophore Modeling : Map essential interactions (e.g., hydrogen bonds with PPTase active sites) .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Safety Protocols : Handle compounds in fume hoods with NIOSH-approved respirators due to acute toxicity risks (H302/H312/H332) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.